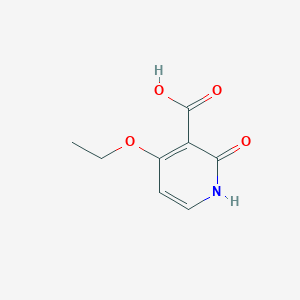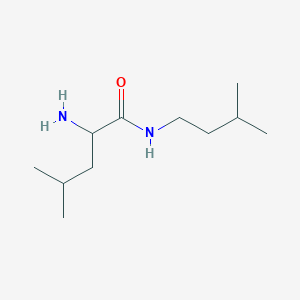
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-chlorophenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of boronic esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorophenylboronic acid-1,3-propanediol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohol and boronic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chlorophenylboronic acid.
Reduction: 3-Chlorophenyl alcohol and boronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chlorophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki–Miyaura coupling, where the boronic ester undergoes transmetalation with palladium to form a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid-1,3-propanediol ester
- 2-Cyanophenylboronic acid-1,3-propanediol ester
- Pinacol boronic esters
Uniqueness
3-Chlorophenylboronic acid-1,3-propanediol ester is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where the electronic effects of the chlorine substituent are beneficial .
Eigenschaften
Molekularformel |
C9H12BClO3 |
|---|---|
Molekulargewicht |
214.45 g/mol |
IUPAC-Name |
(3-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
InChI-Schlüssel |
DRMCXYWDJQQYLR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)Cl)(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)







